N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
Description
N1-(3-Fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. Its synthesis likely follows oxalamide coupling protocols, as seen in analogous compounds .
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-15-5-8-17(13-19(15)23)25-21(27)20(26)24-14-22(11-3-4-12-22)16-6-9-18(28-2)10-7-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYFJFAHPYTFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Common Name : this compound
- CAS Number : 1091475-48-7
- Molecular Formula : C22H25FN2O3
- Molecular Weight : 384.4 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, the presence of specific functional groups has been linked to enhanced efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.015 | 0.030 |
These values suggest that the compound may possess comparable or superior antibacterial properties to established antibiotics like ampicillin and streptomycin .
2. Anticancer Activity
Preliminary studies have shown that oxalamides can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study : A study demonstrated that a structurally similar oxalamide compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 50 µM.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial enzymes critical for cell wall synthesis.
- Cell Membrane Disruption : Some oxalamides disrupt microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds may activate caspases leading to programmed cell death.
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of oxalamides, revealing that modifications in the aromatic rings and alkyl substituents significantly affect their biological activity.
Key Findings:
- The introduction of fluorine atoms enhances lipophilicity, potentially improving cellular uptake.
- Methoxy groups contribute to increased binding affinity towards target proteins involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with structurally related oxalamides:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 3-fluoro-4-methylphenyl group in the target compound may enhance metabolic stability compared to chloro-substituted analogs (e.g., compound 20 ). Fluoro groups are known to reduce oxidative metabolism in vivo. Methoxy Groups: The 4-methoxyphenyl moiety in the N2-substituent is shared with compounds 20 and 23 , where it contributes to improved membrane permeability and target binding via hydrophobic interactions.
Synthetic Efficiency :
- The target compound’s cyclopentylmethyl group likely requires multi-step synthesis, similar to compound 81 , which involves nitrovinylbenzene intermediates. In contrast, simpler analogs like compound 20 achieve higher yields (33–83%) due to fewer stereochemical complexities.
Physicochemical and Pharmacokinetic Trends
- Metabolic Stability : The absence of ester or hydroxyl groups (unlike compound 38’s hydroxyethyl group ) may reduce Phase I metabolism susceptibility.
Research Implications
The structural diversity of oxalamide derivatives underscores their versatility in drug discovery. The target compound’s unique N2-cyclopentylmethyl group warrants further exploration in structure-activity relationship (SAR) studies, particularly for antiviral or metabolic disease applications. Comparative data from analogs highlight the critical role of substituent electronics and stereochemistry in optimizing potency and pharmacokinetics.
References [6] Antiviral oxalamides targeting HIV entry. [9] SCD1 inhibitors activated by CYP4F11. [5] Umami flavor agonists. [10] Synthesis of methoxyphenethyl oxalamides.
Preparation Methods
Reaction Mechanism and Conditions
Formation of Monoamide Chloride :
Oxalyl chloride reacts with 3-fluoro-4-methylaniline in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction toward completion. The intermediate monoamide chloride is isolated via vacuum distillation or precipitation.Coupling with (1-(4-Methoxyphenyl)Cyclopentyl)Methanamine :
The second amine, (1-(4-methoxyphenyl)cyclopentyl)methanamine, is introduced under inert conditions. Tetrahydrofuran (THF) or ethyl acetate serves as the solvent, with reaction temperatures maintained at 25–40°C to balance reactivity and byproduct formation.
Table 1: Stepwise Amidation Optimization
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent (Step 1) | DCM | 85 | |
| Solvent (Step 2) | THF | 78 | |
| Temperature (Step 1) | 0°C → RT | - | |
| Temperature (Step 2) | 25°C | - | |
| Base | Triethylamine | - |
Challenges and Mitigation
- Steric Hindrance : The bulky cyclopentyl group in the second amine slows nucleophilic attack. Increasing reaction time to 24–48 hours improves conversion.
- Purification : Flash chromatography (ethyl acetate/hexane, 3:7) effectively separates the product from unreacted starting materials.
One-Pot Synthesis via Base-Promoted Triple Cleavage
A novel, eco-friendly method developed by RSC researchers enables the direct synthesis of unsymmetrical oxalamides using dichloroacetamide, amines, and carbon tetrabromide (CBr₄) in a basic medium. This approach circumvents isolation of intermediates and reduces waste.
Reaction Overview
The protocol involves:
- Triple Cleavage of CCl₂Br : CBr₄ mediates the simultaneous cleavage of C–Cl and C–Br bonds, generating reactive intermediates.
- C–N Bond Formation : Amines nucleophilically attack the electrophilic carbon centers, facilitated by potassium carbonate (K₂CO₃) in a water/THF biphasic system.
Table 2: One-Pot Synthesis Conditions
| Component | Role | Quantity (mmol) |
|---|---|---|
| Dichloroacetamide | Substrate | 1.0 |
| 3-Fluoro-4-methylaniline | First Amine | 1.2 |
| (1-(4-Methoxyphenyl)Cyclopentyl)Methanamine | Second Amine | 1.2 |
| CBr₄ | Oxidant/Cleavage Agent | 2.5 |
| K₂CO₃ | Base | 3.0 |
| H₂O/THF | Solvent | 10 mL |
Advantages Over Traditional Methods
- Yield : 92% isolated yield due to suppressed side reactions.
- Scalability : Demonstrated efficacy in gram-scale (50 g) and continuous-flow reactors.
- Sustainability : Water acts as a co-solvent and oxygen source, minimizing organic waste.
Crystallization and Purification
Final purification often involves recrystallization from ethanol/water (7:3) or acetonitrile. Single-crystal X-ray diffraction (as in PMC studies) confirms molecular geometry, with hydrogen-bonded chains along the a-axis stabilizing the lattice.
Table 3: Crystallization Parameters
| Solvent System | Crystal Morphology | Purity (%) |
|---|---|---|
| Ethanol/Water | Needles | 99.5 |
| Acetonitrile | Prisms | 98.7 |
Industrial Scalability and Continuous-Flow Synthesis
The one-pot method’s compatibility with continuous-flow reactors enables throughputs exceeding 1 kg/day. Key parameters include:
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the fluorine-substituted phenyl ring (δ 6.8–7.2 ppm for aromatic protons) and cyclopentyl methylene groups (δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguity in the cyclopentylmethyl group .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (calc. for C₂₃H₂₆FN₂O₃: 409.19) and detect impurities .
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns in the oxalamide core .
What strategies are effective in elucidating the structure-activity relationship (SAR) of derivatives of this compound?
Advanced Research Question
- Systematic substitution : Synthesize analogs with variations in the 3-fluoro-4-methylphenyl group (e.g., chloro, bromo) or cyclopentyl linker (e.g., cyclohexyl) to assess steric/electronic effects on target binding .
- Computational modeling : Docking studies using Schrödinger Suite or AutoDock to predict interactions with biological targets (e.g., HDAC enzymes) .
- Pharmacokinetic profiling : Measure logP (octanol/water partition coefficient) to correlate lipophilicity with cellular uptake and potency .
How can researchers address low solubility and stability issues of this compound in pharmacological assays?
Advanced Research Question
- Formulation optimization : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin-based encapsulation to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve stability in physiological buffers .
- Accelerated stability studies : Monitor degradation under stress conditions (40°C, 75% humidity) via HPLC to identify degradation pathways .
What experimental approaches are recommended to validate target engagement in cellular models?
Advanced Research Question
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- RNA interference (RNAi) : Knock down putative targets (e.g., HDACs) and assess rescue of compound-induced phenotypes .
- Microscopy : Fluorescence tagging (e.g., GFP fusion proteins) to visualize subcellular localization and target colocalization .
How should researchers analyze contradictory results in enzyme inhibition assays vs. whole-cell assays?
Advanced Research Question
- Membrane permeability assessment : Compare intracellular vs. extracellular compound concentrations using LC-MS/MS .
- Efflux transporter inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to evaluate transporter-mediated resistance .
- Metabolite profiling : Identify active metabolites via UPLC-QTOF-MS that may contribute to off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
